3-Nitro-2-(oxetan-3-yloxy)pyridine

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

3-Nitro-2-(oxetan-3-yloxy)pyridine (CAS 1349716-64-8) is a research-use-only heterocyclic building block featuring a privileged oxetane ether motif and a strategically positioned 3-nitro group. This exact regioisomer is non-interchangeable with simpler pyridine or halogenated analogs—substitution risks complete loss of potency in kinase inhibitor programs. The nitro group serves as a precursor to a hinge-binding amine, while the oxetane ring optimizes lipophilicity, solubility, and metabolic stability of downstream drug candidates. Ideal for SAR studies, late-stage functionalization, and library synthesis. Global B2B shipping available; inquire for bulk quantities and custom packaging.

Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol
CAS No. 1349716-64-8
Cat. No. B1396210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-2-(oxetan-3-yloxy)pyridine
CAS1349716-64-8
Molecular FormulaC8H8N2O4
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESC1C(CO1)OC2=C(C=CC=N2)[N+](=O)[O-]
InChIInChI=1S/C8H8N2O4/c11-10(12)7-2-1-3-9-8(7)14-6-4-13-5-6/h1-3,6H,4-5H2
InChIKeyGNVZIPRMGVTJNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-2-(oxetan-3-yloxy)pyridine (CAS 1349716-64-8): Technical Profile for Scientific Procurement


3-Nitro-2-(oxetan-3-yloxy)pyridine (CAS 1349716-64-8) is a heterocyclic building block, defined by its 2-pyridyl ether linkage to an oxetane ring and a 3-nitro substituent on the pyridine core [1]. This compound belongs to the class of oxetane-containing pyridines, a motif increasingly utilized in medicinal chemistry to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability . While not an active pharmaceutical ingredient itself, its value lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in kinase inhibitor and CNS drug discovery programs . Procurement of this specific regioisomer is critical, as the positioning of both the oxetane and nitro groups governs its reactivity profile and the properties of downstream derivatives, making it non-interchangeable with simpler pyridine or oxetane analogs.

Why Generic Substitution of 3-Nitro-2-(oxetan-3-yloxy)pyridine is Not an Option


Substituting 3-Nitro-2-(oxetan-3-yloxy)pyridine (CAS 1349716-64-8) with a structurally similar analog—such as a different regioisomer, a halogenated variant, or a non-oxetane pyridine—introduces a high risk of project failure. This is due to the extreme sensitivity of downstream product properties to the specific electronic and steric profile of the 3-nitro-2-(oxetan-3-yloxy) arrangement. The 3-nitro group is a strong electron-withdrawing substituent that polarizes the pyridine ring, directly influencing the reactivity of the 2-position ether and any subsequent derivatizations [1]. The oxetane ring itself is a privileged motif in medicinal chemistry because it can profoundly alter a molecule's lipophilicity, aqueous solubility, and metabolic stability compared to common isosteres like gem-dimethyl or carbonyl groups . As demonstrated in kinase inhibitor development, a change from a more complex oxetane-pyridine to a simpler variant can completely ablate potency or selectivity [2]. Therefore, the exact substitution pattern of this specific CAS number is not a commodity to be casually replaced; it is a precise chemical tool that dictates the success of specific synthetic routes and the final properties of a drug candidate.

Quantitative Differentiation Guide: 3-Nitro-2-(oxetan-3-yloxy)pyridine vs. Closest Analogs


Electronic & Reactivity Profile: A Unique C2-Oxetane and C3-Nitro Synergy

3-Nitro-2-(oxetan-3-yloxy)pyridine presents a distinct electronic landscape relative to other oxetanyl-pyridines. The 3-nitro group exerts a strong electron-withdrawing effect on the pyridine ring, which is absent in comparators like 2-(oxetan-3-yloxy)pyridine-3-carbonitrile or 2-(oxetan-3-yloxy)pyridine . This alters the electron density at the 2-position, where the oxetane is attached, directly impacting its reactivity in nucleophilic aromatic substitution (SNAr) reactions. The nitro group's electron deficiency deactivates the ring but can facilitate substitution at specific positions under different conditions compared to a non-nitrated analog. This is a critical differentiator for planning synthetic routes.

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Differentiated Reactivity for Late-Stage Functionalization

The combination of the 3-nitro and 2-oxetanyl groups provides a unique handle for further synthetic elaboration. For instance, the brominated analog, 5-Bromo-3-nitro-2-(oxetan-3-yloxy)pyridine, is specifically used for nucleophilic substitution or cross-coupling reactions at the 5-position . The target compound, lacking this bromine atom, offers a completely different reactivity profile, allowing for alternative functionalization strategies such as directed C-H activation or selective reduction of the nitro group to an amine for subsequent amide coupling. The presence of the nitro group also acts as a 'masked' amine, offering a pathway to 2-(oxetan-3-yloxy)pyridin-3-amine derivatives that cannot be accessed from a brominated analog without additional steps.

Medicinal Chemistry Late-Stage Functionalization C-H Activation

Critical Intermediate for Bioisosteric Replacement of Aryl Nitro Groups

The 3-nitro group on the pyridine ring is not merely an electron-withdrawing group; it is a direct handle for generating a key pharmacophoric element. Reduction of this nitro group yields 3-amino-2-(oxetan-3-yloxy)pyridine, a primary amine that is a crucial intermediate for further elaboration (e.g., amidation, sulfonylation, urea formation) . This contrasts with compounds like 2-(oxetan-3-yloxy)pyridine-3-carbonitrile which lead to aminomethyl derivatives or 2-(oxetan-3-yloxy)pyridine-3,4-diamine [1] which leads to ortho-diamines. The specific placement of the nitro group at the 3-position of 3-Nitro-2-(oxetan-3-yloxy)pyridine thus provides a direct and unique route to a specific class of 3-amino-2-oxetanyl-pyridine derivatives. This is a key differentiator in the design of kinase inhibitors, where the 3-amino group is often used to form a key hydrogen bond with the protein hinge region [2].

Medicinal Chemistry Bioisosteres Structure-Activity Relationship (SAR)

Modulation of Physicochemical Properties: LogD and Solubility Potential

The oxetane ring is a well-established bioisostere for gem-dimethyl and carbonyl groups, known to reduce lipophilicity (LogD) and increase aqueous solubility compared to these counterparts . While specific LogD data for 3-Nitro-2-(oxetan-3-yloxy)pyridine is not publicly available, the presence of the oxetane on the pyridine core is a proven strategy for improving these properties in drug candidates [1]. A direct comparator is a theoretical gem-dimethyl analog (3-nitro-2-(tert-butoxy)pyridine), which would be significantly more lipophilic and less soluble. The incorporation of the oxetane is a deliberate design element to enhance the drug-likeness of final compounds, and using this building block is a prerequisite for achieving those desired properties in the final molecule.

ADME Drug Design Oxetane Bioisosteres

Optimal Applications for 3-Nitro-2-(oxetan-3-yloxy)pyridine in Research and Development


Synthesis of Novel Kinase Inhibitors with Improved ADME Properties

This compound is ideally suited as a key intermediate in medicinal chemistry programs focused on developing potent and selective kinase inhibitors. The oxetane ring, as demonstrated in the development of METTL3 inhibitor EP102, is a validated motif for enhancing oral bioavailability and lowering lipophilicity [1]. By incorporating 3-Nitro-2-(oxetan-3-yloxy)pyridine into a larger scaffold, researchers can leverage the nitro group as a precursor to an amine (a common hinge-binding motif in kinases) and the oxetane as a modulator of physicochemical properties. This specific regioisomer ensures the correct vector and electronic environment for target engagement.

Exploration of Novel Chemical Space through Regioselective Derivatization

For academic and industrial groups conducting structure-activity relationship (SAR) studies, this compound provides a unique platform for late-stage functionalization. Unlike its brominated analog, 5-Bromo-3-nitro-2-(oxetan-3-yloxy)pyridine , the unsubstituted 5-position on this building block allows for the installation of diverse functional groups via C-H activation or directed ortho-metalation, thereby accessing a different region of chemical space. This is a crucial capability for exploring SAR around a new lead series without being constrained by the reactivity of a pre-installed halogen.

Constructing Bioisosteres of Drug-Like Molecules

This compound is a valuable tool for practicing medicinal chemists aiming to improve the drug-likeness of a lead series. When a hit or lead molecule contains a pyridine ring with an alkoxy or aryloxy substituent at the 2-position, this oxetane-containing building block can be used to synthesize a direct bioisostere [2]. The known benefits of oxetanes—namely, lower lipophilicity and enhanced metabolic stability —can be immediately incorporated. The 3-nitro group provides a convenient handle for introducing an amine (or further derivatives) that can form critical interactions with the biological target, allowing for a simultaneous optimization of both potency and ADME properties.

Synthesis of Polyfunctionalized Heterocyclic Libraries

In a discovery chemistry setting, this compound serves as an excellent starting material for generating libraries of diverse, drug-like molecules. The combination of a reducible nitro group and a stable, yet modifiable, oxetane ether offers multiple points for diversification. For instance, the nitro group can be reduced to an amine and subsequently reacted with a library of carboxylic acids, sulfonyl chlorides, or isocyanates . This enables the rapid synthesis of amides, sulfonamides, and ureas, respectively. The resulting 3-amino-2-oxetanyl-pyridine core is a privileged scaffold in many pharmaceutical patents, making this a high-value building block for hit generation and lead optimization.

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